molecular formula C14H13N3O3 B2999274 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 1008403-85-7

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Cat. No.: B2999274
CAS No.: 1008403-85-7
M. Wt: 271.276
InChI Key: IWVUSUNIFRXFTI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as hippuric acids . These are compounds containing hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, possessing several biological activities . The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical and Chemical Properties Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrimidines and their derivatives, play a significant role in medicinal chemistry and drug design due to their diverse biological activities. Research into the synthesis of these compounds often focuses on developing novel methodologies that can introduce functional groups or modify existing ones to create compounds with potential therapeutic applications. For instance, studies have detailed the synthesis of various substituted pyrimidines, thienopyrimidinones, and benzimidazole derivatives, demonstrating methodologies for achieving specific structural motifs within these heterocycles (Kucherenko et al., 2008; Fikry et al., 2015). These methodologies can potentially be applied to the synthesis and functionalization of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid derivatives.

Biological Activity and Applications

The biological activities of heterocyclic compounds, such as their anticancer, antibacterial, and anti-inflammatory properties, are of significant interest. Various studies have synthesized and evaluated the biological activities of novel heterocyclic compounds, including pyrimidine derivatives, with some showing promising results in vitro against different cancer cell lines and bacterial strains (Aslan et al., 2020; Alagarsamy et al., 2006). These activities underscore the potential of this compound derivatives in the development of new therapeutic agents.

Mass Spectrometry and Structural Analysis

The structural analysis and characterization of heterocyclic compounds, including their mass spectrometric behavior, provide insights into their stability, fragmentation patterns, and potential for further modification. Studies have examined the mass spectrometric behavior of pyrimidine derivatives, revealing how the position of substituents can influence fragmentation pathways (Plaziak et al., 1992). Such analyses are crucial for understanding the properties of this compound and guiding the design of derivatives with improved pharmacological profiles.

Mechanism of Action

Target of Action

The primary targets of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many drugs, it likely interacts with its targets to modulate their activity, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.

Safety and Hazards

In the MTT assay towards the HaCaT cell line, none of the compounds presented viability at 100 μM . On the contrary, in the MTT assay towards the A549 cell line, the tested compounds showed strong cytotoxicity at 100 μM, with derivative 2d presenting the strongest cytotoxic effects at the concentration of 50 μΜ .

Future Directions

Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . This study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-7(14(18)19)15-13-12-11(16-8(2)17-13)9-5-3-4-6-10(9)20-12/h3-7H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVUSUNIFRXFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC(C)C(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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